molecular formula C9H6N2O2 B081144 (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile CAS No. 13610-48-5

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile

Cat. No. B081144
CAS RN: 13610-48-5
M. Wt: 174.16 g/mol
InChI Key: PLMOULRJKCIGCA-UHFFFAOYSA-N
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Description

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile belongs to a class of biologically active compounds known for their complex molecular structure and diverse chemical properties. This compound, like its analogs, has been extensively studied for its chemical reactions, molecular structure, and potential applications in various fields beyond pharmaceuticals.

Synthesis Analysis

The synthesis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile and its derivatives often involves the nucleophilic substitution of methylthio group with C-nucleophiles, showcasing a variety of reactions leading to new compound formations. These syntheses are characterized by their specificity to the benzoxazolyl group and the utilization of acetonitrile as a key reactant or solvent in many cases (Dyachenko et al., 2014).

Molecular Structure Analysis

The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a closely related compound, has been detailed through X-ray diffraction and quantum chemical calculations. This analysis highlights the planar configuration of the benzoxazolone system and its substituents, offering insights into the molecule's dynamics and intermolecular interactions, including hydrogen bonding patterns that contribute to its stability and reactivity (Wang et al., 2016).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including carbopalladation with nitriles, leading to the formation of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. These reactions are indicative of the compound's versatility and the potential for creating a wide array of derivatives with diverse chemical properties (Tian et al., 2003).

Physical Properties Analysis

While specific studies on the physical properties of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile were not identified, related compounds exhibit significant solvatochromism, room temperature fluorescence, and pronounced charge separation in solid states. These characteristics suggest that (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile may also display unique physical properties conducive to various scientific applications (Ilkun et al., 2008).

Chemical Properties Analysis

The compound and its derivatives exhibit a broad range of chemical behaviors, including oxidation reactions and the ability to form complex structures through nucleophilic substitutions. These behaviors are crucial for synthesizing new compounds and understanding the fundamental chemistry that governs the reactivity and stability of benzoxazolyl-containing molecules (Dakova et al., 1994).

Scientific Research Applications

Biological Properties and Analgesic Activity

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile and its derivatives exhibit a wide range of biological properties, including analgesic and anti-inflammatory activities. Research has shown that certain derivatives, particularly 3-substituted-2-oxo-3H-benzoxazoles, are known for their potent analgesic and anti-inflammatory properties. These compounds have been found to inhibit the synthesis of prostaglandin E2, contributing to their in vivo activity (Gülcan et al., 2003).

Oxidative Decomposition and Formation

In a study involving the reaction of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol with copper(II) nitrate in acetonitrile, oxidative decomposition led to the formation of a complex compound. This study provides insights into the structural and chemical behavior of benzoxazol derivatives under specific conditions (Marjani et al., 2008).

Fluorescence and Emission Properties

A series of 2-heteroarylcyanoximes, including (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile derivatives, were synthesized and characterized for their strong room temperature blue emission in the solid state. These properties are essential in the development of materials for optical applications and sensors (Ilkun et al., 2008).

Charge Density and Molecular Dynamics

The charge density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a related compound, was analyzed to understand its molecular dynamics and intermolecular interactions. This research is crucial in the field of crystallography and molecular modeling, providing insights into the behavior of these molecules in different environments (Wang et al., 2016).

Photophysical Behavior and Applications

The photophysical behavior of benzoxazol derivatives was studied, revealing their sensitivity to the micro-environment and potential applications in fluorescence-based technologies. This research contributes to the understanding of these compounds in various solvent environments (Phatangare et al., 2013).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with it, including P260, P261, P264, P271, P280, P301 + P310, P302 + P350, P330, P361, P403 + P233, P405, P501 .

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMOULRJKCIGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364127
Record name (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile

CAS RN

13610-48-5
Record name (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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